

Commercial Suppliers and Technical Guide for 3-Ethylphenylboronic acid-d5

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Compound of Interest

Compound Name: 3-Ethylphenylboronic acid-d5

Cat. No.: B15138955

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercial suppliers, key technical data, and potential applications of **3-Ethylphenylboronic acid-d5**. The information is intended to assist researchers, scientists, and drug development professionals in sourcing and utilizing this deuterated compound for their studies.

Introduction to 3-Ethylphenylboronic acid-d5

3-Ethylphenylboronic acid-d5 is a stable isotope-labeled derivative of 3-ethylphenylboronic acid, with five deuterium atoms incorporated into the ethyl group. This deuteration makes it a valuable tool in various research applications, particularly in drug discovery and development. The presence of deuterium can alter the pharmacokinetic profile of a molecule by affecting its metabolic stability, a concept known as the kinetic isotope effect. This property is leveraged by medicinal chemists to develop drugs with improved therapeutic properties.

Commercial Suppliers

Several chemical suppliers offer **3-Ethylphenylboronic acid-d5** for research purposes. The following table summarizes the available information for some of the key suppliers.

Researchers are advised to visit the suppliers' websites for the most up-to-date information and to request certificates of analysis for detailed specifications.

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight	Purity	Additional Information
MedChem Express	3-Ethylphenylboronic acid-d5	2241866-92-0	C ₈ H ₆ D ₅ BO ₂	155.01	≥98%	A data sheet is available on their website. ^[1]
ChemicalBook	(3-(ethyl-d5)phenyl)boronic acid	2241866-92-0	C ₈ H ₁₁ BO ₂ (Note: Formula likely for non-deuterated)	149.98 (Note: MW likely for non-deuterated)	-	Lists multiple suppliers on its platform.
Toronto Research Chemicals (TRC)	-	-	-	-	-	As a major supplier of stable isotope-labeled compounds, TRC is a potential source for this product. Direct inquiry is recommended.

Physicochemical Properties

Based on the available data for the non-deuterated analogue, 3-Ethylphenylboronic acid, the following properties can be expected. It is important to confirm the specific data for the

deuterated compound from the supplier's certificate of analysis.

- Appearance: Likely a white to off-white solid.
- Solubility: Expected to be soluble in organic solvents such as DMSO and methanol.

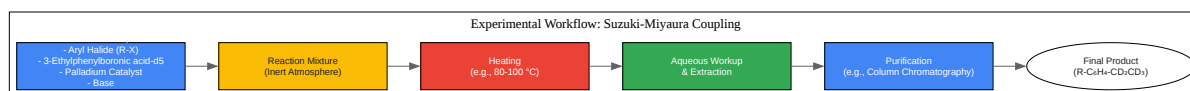
Applications in Research and Drug Development

The primary application of **3-Ethylphenylboronic acid-d5** is in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. The deuterated ethyl group serves as a metabolic tracer or can be used to enhance the metabolic stability of a drug candidate.

Suzuki-Miyaura Cross-Coupling Reactions

Arylboronic acids are fundamental reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.^[2] **3-Ethylphenylboronic acid-d5** can be used to introduce a deuterated 3-ethylphenyl moiety into a target molecule. This is particularly useful in drug discovery for creating novel chemical entities with potentially improved pharmacokinetic profiles.

The general workflow for a Suzuki-Miyaura coupling reaction is depicted below.



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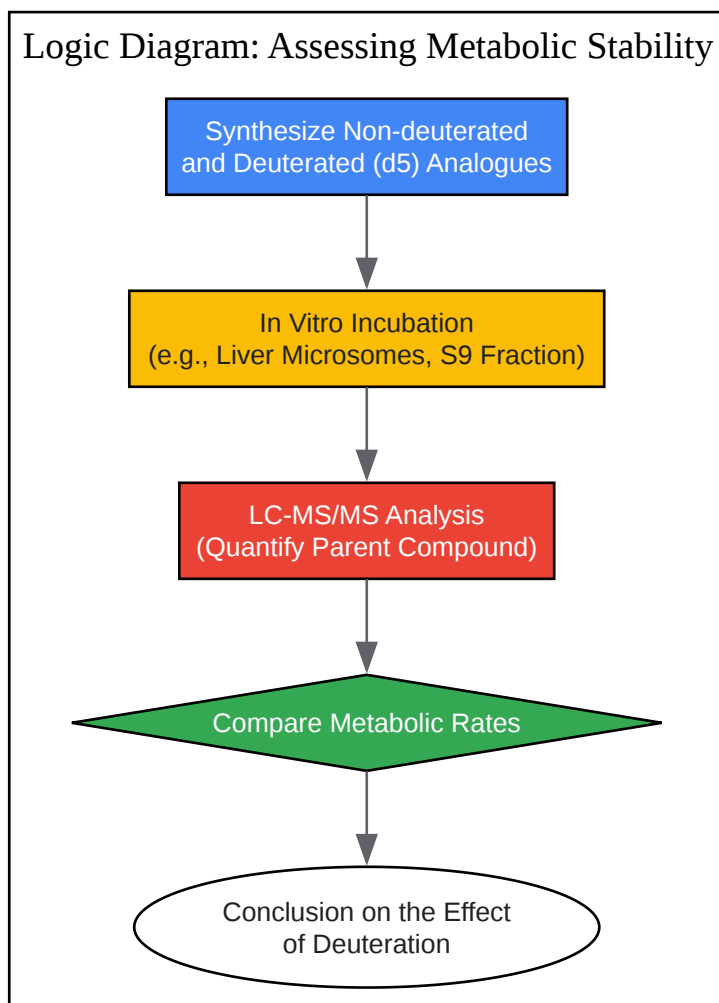
A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Metabolic Stability Studies

Deuteration of a molecule at a known site of metabolic oxidation can significantly slow down its breakdown by cytochrome P450 enzymes. This "kinetic isotope effect" can lead to a longer

half-life and improved bioavailability of a drug. **3-Ethylphenylboronic acid-d5** can be incorporated into a drug candidate to investigate the effect of deuteration on its metabolic stability.

The logical relationship for investigating the impact of deuteration on metabolic stability is outlined below.



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Workflow for comparing the metabolic stability of deuterated and non-deuterated compounds.

Experimental Protocols

While specific experimental protocols for reactions involving **3-Ethylphenylboronic acid-d5** are not readily available in the public domain and are often proprietary, a general protocol for a

Suzuki-Miyaura coupling reaction is provided below for reference. Researchers should optimize the reaction conditions for their specific substrates.

General Protocol for Suzuki-Miyaura Coupling

- **Reaction Setup:** In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the aryl halide (1.0 eq), **3-Ethylphenylboronic acid-d5** (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq).
- **Solvent Addition:** Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water).
- **Reaction:** Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
- **Work-up:** Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired deuterated biaryl product.

Conclusion

3-Ethylphenylboronic acid-d5 is a valuable research chemical for scientists engaged in drug discovery and organic synthesis. Its commercial availability, though limited, provides access to a tool for investigating metabolic pathways and developing novel therapeutic agents with potentially enhanced properties. The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions to introduce a deuterated ethylphenyl group, thereby enabling studies on the kinetic isotope effect and its impact on drug metabolism. Researchers are encouraged to contact the suppliers directly for detailed product specifications and to consult the scientific literature for advancements in the applications of deuterated compounds.

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References

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